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Compound of Interest

Compound Name: trans-2-Phenyl-1-cyclohexanol

Cat. No.: B1200244 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the synthesis of

trans-2-Phenyl-1-cyclohexanol, a crucial chiral auxiliary in asymmetric synthesis, from

cyclohexene oxide. The primary method detailed is the nucleophilic ring-opening of the epoxide

using a phenyl Grignard reagent.

Introduction
trans-2-Phenyl-1-cyclohexanol is a valuable organic compound, with its enantiomers widely

employed as chiral auxiliaries in a variety of asymmetric transformations.[1][2] These

transformations include asymmetric ene reactions, cycloaddition reactions, and palladium-

catalyzed annulations.[1] A common and effective method for preparing the racemic form of this

alcohol is through the reaction of cyclohexene oxide with a phenyl Grignard reagent, such as

phenylmagnesium bromide. This reaction proceeds via a nucleophilic ring-opening of the

strained epoxide ring, a fundamental and reliable transformation in organic synthesis.[3][4][5]

Reaction Mechanism: Epoxide Ring-Opening
The synthesis of trans-2-Phenyl-1-cyclohexanol from cyclohexene oxide is a classic example

of a Grignard reaction with an epoxide. The reaction proceeds through an SN2-type

mechanism. The highly nucleophilic phenyl group from the Grignard reagent attacks one of the

electrophilic carbon atoms of the epoxide ring.[4][5][6]
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This attack occurs from the backside relative to the C-O bond, leading to an inversion of

configuration at the site of attack. The driving force for this reaction is the relief of the significant

ring strain (approximately 13 kcal/mol) present in the three-membered epoxide ring.[5][7] The

initial product is a magnesium alkoxide, which is then protonated during an aqueous workup to

yield the final alcohol product. The stereochemical outcome of this backside attack on the cyclic

epoxide dictates that the phenyl and hydroxyl groups are positioned on opposite faces of the

cyclohexane ring, resulting in the trans isomer.[4][5]

Mechanism of Phenyl Grignard Addition to Cyclohexene Oxide
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Caption: Reaction mechanism for the synthesis of trans-2-Phenyl-1-cyclohexanol.

Experimental Protocols
The following protocol is adapted from a well-established procedure for the copper-catalyzed

Grignard addition to cyclohexene oxide.[3] The use of a copper(I) catalyst can improve yields

and reaction control.
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Experimental Workflow

Experimental Workflow
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Caption: Workflow for the synthesis and purification of the target compound.
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Preparation of Phenylmagnesium Bromide:

A 3-L, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, a reflux

condenser, and a nitrogen inlet is charged with magnesium turnings (35.3 g, 1.47 g-atom)

and 170 mL of dry tetrahydrofuran (THF).

A solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF is added dropwise

to the stirred mixture over 1.5 hours to initiate and sustain the Grignard reagent formation.

After the addition is complete, an additional 1 L of dry THF is added.[3]

Reaction with Cyclohexene Oxide:

The solution of phenylmagnesium bromide is cooled to -30°C using a dry ice-nitromethane

slush bath.

Purified copper(I) chloride (6.53 g, 0.066 mol) is added to the cooled solution, and the

mixture is stirred for 10 minutes.[3]

A solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF is then added

dropwise over 1.5 hours.[3]

Workup and Purification:

Upon completion of the addition, the reaction mixture is allowed to warm to 0°C and is

stirred for an additional 2 hours.[3]

The reaction is quenched by the careful addition of 500 mL of saturated aqueous

ammonium sulfate solution.[3]

The organic and aqueous layers are separated. The aqueous layer is extracted with ether.

The combined organic layers are washed with saturated ammonium sulfate solution, dried

over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed via rotary

evaporation to yield the crude product as a light-yellow solid.[3]

The crude solid is purified by recrystallization from pentane to give the final product.[3]
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Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocol.

[3]

Parameter Value Moles / Equivalents

Reactants

Magnesium 35.3 g 1.47 g-atom

Bromobenzene 155 mL (231 g) 1.47 mol

Cyclohexene Oxide 101 mL (99 g) 1.0 mol

Copper(I) Chloride 6.53 g 0.066 mol

Product

Crude Yield 175.5 g 99.6%

Recrystallized Yield 142.3 g 80%

Melting Point 55.5–57.0 °C N/A

Product Characterization
The identity and purity of trans-2-Phenyl-1-cyclohexanol can be confirmed using various

spectroscopic methods.
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Spectroscopic Data Observed Characteristics

¹H NMR
Characteristic peaks for phenyl, cyclohexyl, and

hydroxyl protons.

¹³C NMR
Signals corresponding to the 12 carbon atoms in

the molecule.

IR Spectroscopy

A broad absorption band in the region of 3200-

3600 cm⁻¹ due to the O-H stretching of the

alcohol group.[8]

Mass Spectrometry

Molecular ion peak (M⁺) at m/z = 176,

corresponding to the molecular weight of the

compound.[9]

Note: Detailed peak assignments can be found in spectral databases such as the NIST

WebBook[8][9] and ChemicalBook.

Enantioselective Considerations
While the Grignard reaction on cyclohexene oxide produces a racemic mixture of (±)-trans-2-

phenylcyclohexanol, many applications require enantiomerically pure forms of the auxiliary.[1]

Several methods have been developed to access the individual enantiomers:

Enzymatic Resolution: A highly effective method involves the lipase-catalyzed kinetic

resolution of the racemic alcohol or its derivatives. For example, Pseudomonas fluorescens

lipase can selectively hydrolyze the chloroacetate ester of the (–)-enantiomer, allowing for

the separation of the (–)-alcohol and the (+)-ester.[2][3][10]

Sharpless Asymmetric Dihydroxylation: An alternative route starts from 1-

phenylcyclohexene, which undergoes a Sharpless asymmetric dihydroxylation to produce a

chiral diol. This diol can then be converted to the desired enantiomer of trans-2-

phenylcyclohexanol.[1][2][11]

Chiral Additives: Ring-opening of cyclohexene oxide with phenyllithium in the presence of a

chiral additive has been reported, though with modest asymmetric induction (47% ee).[1][12]
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These advanced methods are critical for applications in drug development and asymmetric

synthesis where precise stereochemical control is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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